An In-depth Technical Guide to the Structure of 2-Diazopropane
An In-depth Technical Guide to the Structure of 2-Diazopropane
For Researchers, Scientists, and Drug Development Professionals
Document ID: TGS-DAP-20251215 Version: 1.0 Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 2-diazopropane (B1615991) (C₃H₆N₂), a versatile yet hazardous reagent in organic synthesis. The document elucidates its electronic and geometric structure, supported by predicted spectroscopic data and estimated molecular geometry parameters. Detailed experimental protocols for its synthesis and critical safety information are also included to ensure its safe handling and application in a research environment.
Molecular Identity and Properties
2-Diazopropane, also known as dimethyldiazomethane, is the simplest dialkyl diazomethane (B1218177).[1][2] It is a volatile and highly reactive compound, primarily used as a precursor to the dimethylcarbene radical and as a 1,3-dipole in cycloaddition reactions.[1] Due to its inherent instability and potential for explosive decomposition, it is typically prepared and used in situ as an ethereal solution.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂ | [1][2][5] |
| Molecular Weight | 70.09 g/mol | [5] |
| IUPAC Name | 2-diazopropane | [5] |
| CAS Number | 2684-60-8 | [1][5] |
| Canonical SMILES | CC(=[N+]=[N-])C | [5] |
| Physical State | Gas at room temperature | [3] |
| Appearance | Typically handled as a red-violet solution in ether | [6] |
| Visible Absorption | ~500 nm | [6] |
Electronic Structure
The electronic structure of 2-diazopropane is best described as a resonance hybrid, which accounts for its 1,3-dipolar character. The delocalization of π-electrons across the carbon and two nitrogen atoms is a defining feature. The principal resonance contributors involve a separation of charge, with the negative charge localized on the terminal nitrogen or the central carbon, and the positive charge on the inner nitrogen atom.
The two major resonance structures are:
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Structure A: Features a double bond between the carbon and inner nitrogen, and between the two nitrogens. The central carbon is sp² hybridized, and the molecule possesses a bent C-N-N arrangement.
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Structure B: Features a single bond between the carbon and inner nitrogen and a triple bond between the nitrogens. This contributor places a negative charge on the central carbon, highlighting its nucleophilic potential.
These resonance forms are crucial for understanding the reactivity of 2-diazopropane, particularly in 1,3-dipolar cycloadditions and its decomposition to form a carbene.
Molecular Geometry
Precise experimental data on the geometry of 2-diazopropane is scarce due to its instability. However, its structure can be reliably estimated from computational studies and by analogy to the experimentally determined structure of diazomethane (CH₂N₂). The central carbon atom is sp² hybridized, leading to a trigonal planar geometry around it. The C-N-N moiety is expected to be nearly linear, though slight bending is common in diazoalkanes.
| Parameter | Estimated Value | Basis for Estimation |
| Bond Length (C-N) | ~1.32 Å | Analogy to diazomethane (1.300 Å) and computational models of related diazo compounds. |
| Bond Length (N-N) | ~1.13 Å | Analogy to diazomethane (1.139 Å), indicating significant double/triple bond character. |
| Bond Length (C-C) | ~1.47 Å | Typical C(sp²)-C(sp³) single bond length. |
| Bond Length (C-H) | ~1.10 Å | Typical C(sp³)-H single bond length. |
| Bond Angle (C-C-C) | ~122° | VSEPR theory for sp² center, slightly larger than 120° to accommodate methyl groups. |
| Bond Angle (C-C-N) | ~119° | VSEPR theory for sp² center. |
| Bond Angle (C-N-N) | ~180° (linear) | Expected for diazoalkanes, similar to diazomethane (180.0°). |
| Bond Angle (H-C-C) | ~109.5° | Tetrahedral geometry of the methyl groups. |
Spectroscopic Signature (Predicted)
Due to the reactive nature of 2-diazopropane, obtaining and publishing high-resolution spectra is challenging. The following data are predicted based on the known structure and typical spectroscopic values for the functional groups present.
¹H NMR Spectroscopy
The high degree of symmetry in 2-diazopropane simplifies its proton NMR spectrum significantly.
| Predicted Signal | Multiplicity | Chemical Shift (δ) | Assignment |
| 1 | Singlet | ~1.2 - 1.5 ppm | Six equivalent protons of the two methyl groups, (CH₃)₂ |
¹³C NMR Spectroscopy
The molecule's symmetry results in only two distinct carbon environments.
| Predicted Signal | Chemical Shift (δ) | Assignment | Notes |
| 1 | ~20 - 30 ppm | Methyl carbons, C H₃ | Shielded sp³ carbons. |
| 2 | ~25 - 40 ppm | Central carbon, (C H₃)₂C | sp² carbon attached to the diazo group. Quaternary carbons often show weaker signals. |
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a diazo compound is the strong absorption from the asymmetric stretch of the N=N bond.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Medium-Strong | C-H stretch (sp³ methyl groups) |
| ~2050-2090 | Very Strong, Sharp | N=N asymmetric stretch (νas) |
| ~1460, ~1375 | Medium | C-H bend (methyl groups) |
| ~1250 | Medium | C-C stretch |
Experimental Protocol: Synthesis of 2-Diazopropane
The following protocol is adapted from the reliable procedure published in Organic Syntheses.
Reaction Scheme: (CH₃)₂C=NNH₂ + HgO --(KOH/EtOH, Et₂O)--> (CH₃)₂C=N₂ + Hg + H₂O
Workflow Diagram:
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Propane, 2-diazo- | C3H6N2 | CID 137678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
